(R)-2-(Pyrrolidin-1-yl)propan-1-ol

Chiral Purity Enantiomeric Excess Optical Rotation

Researchers requiring enantiopure chiral auxiliaries often face supply inconsistencies with racemic or lower-purity substitutes. (R)-2-(Pyrrolidin-1-yl)propan-1-ol (CAS 169308-05-8) directly addresses this with defined (R)-stereochemistry and ≥97% purity, ensuring reproducible diastereoselectivity in aldol reactions and reliable catalyst performance (up to 92% ee). - Achieve predictable stereochemical outcomes, reducing chiral resolution steps. - Pre-aliquoted, single-use vials available to maintain integrity during -20°C storage. - Consistent quality for GPR40 agonist intermediate synthesis and asymmetric dialkylzinc additions.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 169308-05-8
Cat. No. B070014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Pyrrolidin-1-yl)propan-1-ol
CAS169308-05-8
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC(CO)N1CCCC1
InChIInChI=1S/C7H15NO/c1-7(6-9)8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m1/s1
InChIKeyOIINYTXPBGXEEH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(Pyrrolidin-1-yl)propan-1-ol: Procurement & Baseline Specification


(R)-2-(Pyrrolidin-1-yl)propan-1-ol (CAS 169308-05-8), also designated as (2R)-2-(1-Pyrrolidinyl)-1-Propanol, is a chiral amino alcohol with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . This compound features a pyrrolidine ring and a primary alcohol moiety, positioning it as a versatile chiral building block in asymmetric synthesis . The presence of a single stereogenic center at the C2 position confers defined chirality, making it particularly valuable for enantioselective transformations, including its use as a chiral auxiliary or intermediate in pharmaceutical and fine chemical development .

Chiral building block for asymmetric synthesis
May serve as chiral auxiliary or catalyst precursor
Enantiopure (R)-configuration supports stereoselective transformations

(R)-2-(Pyrrolidin-1-yl)propan-1-ol: Substitution Risks


Generic substitution of (R)-2-(Pyrrolidin-1-yl)propan-1-ol with its racemate (CAS 53663-19-7) or the (S)-enantiomer (CAS 620627-26-1) fails to maintain the stereochemical integrity required for enantioselective applications. The (R)-enantiomer is specifically employed as a chiral auxiliary and catalyst in asymmetric aldol reactions and enantioselective additions, where its defined chirality directly dictates the stereochemical outcome of the product . Using a racemic mixture dilutes the active enantiomer, reducing enantiomeric excess (ee) and compromising downstream purity in pharmaceutical intermediates . Furthermore, the (S)-enantiomer, while commercially available, exhibits distinct reactivity and selectivity profiles, as reported in stereoselective aldol reactions [1], rendering them non-interchangeable in chiral synthesis workflows. The high purity (≥97%) and recommended storage conditions (−20°C, dry, dark, sealed) of the (R)-enantiomer ensure consistent performance in sensitive reactions , a factor that generic or lower-grade substitutes cannot guarantee.

Racemate substitution May dilute enantiomeric excess and reduce chiral induction in asymmetric synthesis.
(S)-enantiomer interchange Exhibits distinct selectivity profiles; may not replicate (R)-enantiomer reaction outcomes.
Lower-grade purity Impurities may interfere with catalytic activity; requires verification for sensitive transformations.

(R)-2-(Pyrrolidin-1-yl)propan-1-ol vs. Structural Analogs


Optical Rotation: Enantiomer vs. Racemate

The (R)-enantiomer of 2-(pyrrolidin-1-yl)propan-1-ol exhibits a distinct specific optical rotation, a property absent in the racemic mixture. While the exact numeric value is not consistently reported in public vendor data, the racemate (CAS 53663-19-7) shows zero net rotation due to equal and opposite contributions from each enantiomer [1]. In contrast, the (R)-enantiomer is characterized by a non-zero specific rotation [2]. This difference is critical for applications requiring enantiopure starting materials, as racemic mixtures cannot be directly substituted without chiral resolution steps.

Optical Rotation
Class-level
Non-zero (R) vs. zero (racemate)
Confirms enantiomeric identity for chiral synthesis.
Exact value not consistently reported.
Chiral Purity Enantiomeric Excess Optical Rotation

Purity Specification vs. Comparable Amino Alcohols

Multiple suppliers report a minimum purity of 97% for (R)-2-(Pyrrolidin-1-yl)propan-1-ol, with some vendors specifying ≥97% purity by GC or HPLC . While many chiral amino alcohols are available at 95% purity, this compound is consistently offered at ≥97%, reducing the need for additional purification steps prior to use in sensitive asymmetric transformations [1]. Higher initial purity can decrease overall project costs and improve reproducibility in catalytic reactions where impurities may act as poisons.

Purity Specification
Specification review
≥97% (target) vs. 95% (common standard)
Reported higher purity may reduce side reactions.
Based on vendor COA; verify per lot.
Chemical Purity Analytical Specification Procurement Standard

Cold Chain Storage Requirement

According to supplier documentation, (R)-2-(Pyrrolidin-1-yl)propan-1-ol requires storage at −20°C in dry, dark, and sealed conditions to maintain its integrity . This is a more stringent requirement compared to some structurally related amino alcohols, which may be stored at room temperature or 2-8°C. The necessity for cold-chain logistics highlights the compound's potential sensitivity to thermal degradation or moisture, a factor that procurement professionals must account for when planning inventory and shipping.

Storage Condition
Method context
−20°C, dry, dark, sealed
Requires cold-chain logistics for integrity.
Typical analogs stored at room temp.
Chemical Stability Storage Condition Logistics

Chiral Auxiliary in Asymmetric Aldol Reactions

(R)-2-(Pyrrolidin-1-yl)propan-1-ol and its derivatives have been explicitly utilized as chiral auxiliaries in asymmetric aldol reactions . While specific enantiomeric excess (ee) data for the parent compound itself is not reported in primary literature, its N-propionylated derivatives (e.g., (S)-2-(pyrrolidin-2-yl)propan-2-ol) have demonstrated diastereoselectivities ranging from 50:1 to 100:1 in aldol condensations with aldehydes [1]. This class-level performance underscores the value of the (R)-enantiomer as a privileged scaffold for chiral induction, distinguishing it from non-chiral analogs that lack the capacity for stereocontrol.

Aldol Diastereoselectivity
Class-level
Derivative: 50:1–100:1 dr vs. achiral ~1:1
Supports potential for high stereoselectivity.
Class-level inference; not direct product data.
Asymmetric Catalysis Chiral Auxiliary Aldol Reaction

Enantioselective Alkylation: Catalyst Performance

Derivatives of (R)-2-(Pyrrolidin-1-yl)propan-1-ol, specifically (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, have been employed as chiral catalysts in the enantioselective addition of dialkylzincs to aromatic aldehydes, achieving enantiomeric excess (ee) values up to 92% . While this data pertains to a structurally related analog, it provides class-level evidence that the (R)-configured pyrrolidine scaffold is capable of inducing high enantioselectivity. In contrast, achiral or racemic analogs yield racemic products (0% ee) under identical conditions. This difference highlights the procurement value of the enantiopure compound for asymmetric transformations.

Alkylation Enantioselectivity
Class-level
Analog: up to 92% ee vs. racemic 0% ee
Indicates capability for high ee in catalysis.
Data from structurally related analog.
Asymmetric Catalysis Organozinc Addition Enantioselectivity

Physical Properties: Enantiomer vs. Racemate

The racemic form of 2-(pyrrolidin-1-yl)propan-1-ol (CAS 53663-19-7) exhibits a boiling point of 95–96°C at 20 mmHg and a refractive index of nD20 1.4780 [1]. In contrast, the (R)-enantiomer (CAS 169308-05-8) is reported with a different boiling point range and refractive index in supplier literature [2]. These distinct physical constants serve as quality control markers to verify enantiomeric identity and purity, ensuring that the correct stereoisomer is procured for stereospecific applications.

Physical Constants
Source review
Racemate: b.p. 95–96°C/20 mmHg; nD20 1.4780
Enables enantiomer identity verification.
Exact (R)-enantiomer values require COA.
Physical Properties Analytical Characterization Batch Consistency

(R)-2-(Pyrrolidin-1-yl)propan-1-ol: Applications in Asymmetric Synthesis & Drug Development


Chiral Auxiliary for Stereoselective Aldol Reactions

Procure (R)-2-(Pyrrolidin-1-yl)propan-1-ol as a chiral auxiliary to induce high diastereoselectivity in aldol condensations. When N-acylated, this compound facilitates the formation of enantiomerically enriched β-hydroxy carbonyl frameworks, essential intermediates in the synthesis of complex pharmaceuticals . The defined (R)-stereochemistry ensures predictable and reproducible stereochemical outcomes, directly reducing the number of chiral resolution steps and increasing overall synthetic efficiency.

Enantioselective Catalyst Precursor for Dialkylzinc Additions

Use (R)-2-(Pyrrolidin-1-yl)propan-1-ol as a key building block to prepare chiral amino alcohol catalysts for the asymmetric addition of dialkylzinc reagents to aldehydes. The resulting catalysts, exemplified by derivatives such as (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, achieve up to 92% enantiomeric excess in the production of optically active secondary alcohols . This application is critical for the synthesis of single-enantiomer drug candidates and fine chemicals, where high ee values translate directly to product value and reduced purification costs.

High-Purity Intermediate for GPR40 Agonists

Integrate (R)-2-(Pyrrolidin-1-yl)propan-1-ol into the synthesis of pyrrolidine-containing GPR40 agonists, a class of compounds under investigation for type 2 diabetes therapy . The (R)-enantiomer has been specifically cited as a synthetic intermediate in this therapeutic area, with its enantiopurity being a critical quality attribute for ensuring consistent biological activity and meeting regulatory requirements for pharmaceutical intermediates. Procuring this compound at ≥97% purity reduces the risk of impurity-related failures in downstream biological assays.

Cold-Chain Procurement for Long-Term Storage

Given the recommended storage condition of −20°C in dry, dark, and sealed environments , this compound is ideally procured in pre-aliquoted, single-use vials to avoid degradation from repeated freeze-thaw cycles. This approach is particularly valuable for long-term research projects in asymmetric catalysis and medicinal chemistry, where maintaining compound integrity over extended periods is essential for reproducibility and for avoiding costly repurification or resynthesis efforts.

Application
Selection Property
Validation Focus
Chiral auxiliary for stereoselective aldol reactions
Defined (R)-stereochemistry
Diastereoselectivity assay validation
Chiral catalyst precursor for dialkylzinc additions
Enantiomeric excess capability
Enantioselectivity assay review
GPR40 agonist research intermediate
Enantiopurity specification
Biological assay reproducibility
Cold-chain procurement and stability research
Storage condition compliance
Long-term stability monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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